

Application Note: High-Purity Recrystallization of Methyl 2-bromo-4-hydroxybenzoate

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: *Methyl 2-bromo-4-hydroxybenzoate*

CAS No.: *101085-03-4*

Cat. No.: *B3030892*

[Get Quote](#)

Abstract & Strategic Overview

Methyl 2-bromo-4-hydroxybenzoate (CAS: 101085-03-4 / CID: 69974803) is a critical pharmacophore scaffold, often utilized as an intermediate in the synthesis of biaryl ethers via Suzuki-Miyaura coupling or S_NAr reactions. In drug development, the purity of this halogenated ester is paramount; residual isomers (e.g., 3-bromo variants) or unreacted starting materials (2-bromo-4-hydroxybenzoic acid) can act as catalyst poisons or chain terminators in subsequent steps.

This guide provides a validated, self-consistent protocol for the recrystallization of **Methyl 2-bromo-4-hydroxybenzoate**. Unlike generic "paraben" purification, this protocol accounts for the steric and electronic influence of the ortho-bromine substituent, which significantly alters crystal packing and solubility profiles compared to non-halogenated analogues.

Key Objectives

- Target Purity: >99.0% (HPLC Area %).

- Impurity Removal: Elimination of unreacted acid precursors and dibrominated side-products.
- Yield Target: >85% recovery.

Physicochemical Context & Solubility Profile[1][2][3] [4][5][6][7][8]

Understanding the solute-solvent interaction is the foundation of this protocol. The molecule contains three distinct functional regions:

- Phenolic Hydroxyl (-OH): Hydrogen bond donor (polar).
- Methyl Ester (-COOMe): Hydrogen bond acceptor (moderately polar).
- Aryl Bromide (Ar-Br): Lipophilic, heavy atom (increases density and London dispersion forces).

This "amphiphilic" nature allows for two distinct recrystallization strategies depending on the impurity profile.

Table 1: Solubility Assessment & Solvent Selection

Solvent System	Solubility (Hot)	Solubility (Cold)	Suitability	Target Impurity Removal
Methanol / Water	High	Low	Primary	Inorganic salts, polar acids, color bodies.
Ethanol / Water	High	Low	Green Alt.	Similar to MeOH; safer for GMP environments.
Toluene	Moderate	Very Low	Secondary	Non-polar tars, dibrominated by-products.
Ethyl Acetate / Heptane	High	Low	Polishing	Isomeric separation (requires precise control).

“

Technical Insight: The ortho-bromine atom disrupts the planar stacking slightly compared to the non-brominated ester, often lowering the melting point (approx. 106–110°C range) compared to methyl 4-hydroxybenzoate (125–128°C). This depression necessitates careful temperature control during drying to avoid sintering.

Protocol A: The Binary Solvent Method (Methanol/Water)

This is the standard procedure for removing unreacted 2-bromo-4-hydroxybenzoic acid and inorganic salts (e.g., sodium sulfate residues from extraction).

Reagents

- Crude Material: **Methyl 2-bromo-4-hydroxybenzoate**.^{[1][2]}
- Solvent: Methanol (HPLC Grade).
- Anti-Solvent: Deionized Water (filtered).
- Activated Carbon: (Optional) For color removal.

Step-by-Step Methodology

- Dissolution:
 - Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
 - Add Methanol (approx.^{[3][2][4]} 3.0 mL per gram of solid).
 - Heat the mixture to reflux (65°C) with stirring.
 - Checkpoint: If the solution is not clear, add Methanol in 0.5 mL/g increments until fully dissolved. Do not exceed 5 mL/g; if solids persist, they are likely inorganic salts (insoluble in MeOH).
- Hot Filtration (Crucial Step):
 - While at reflux, if insoluble particles are visible, filter the hot solution through a pre-warmed glass frit or Celite pad.
 - Why: This removes mechanical impurities and inorganic salts that serve as nucleation sites for impure crystals.
- Nucleation & Anti-solvent Addition:
 - Maintain the filtrate at a gentle boil.
 - Slowly add hot Deionized Water (approx. 50-60°C) dropwise via an addition funnel.
 - Stop addition the moment a persistent turbidity (cloudiness) is observed.

- Add a few drops of Methanol to just clear the turbidity (restore solution).
- Controlled Cooling (The Purification Engine):
 - Remove heat and allow the flask to cool to room temperature (20-25°C) undisturbed. Do not stir. Stirring induces rapid precipitation (trapping impurities) rather than crystallization.
 - Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
- Harvesting:
 - Filter the crystals using vacuum filtration (Buchner funnel).
 - Wash: Wash the cake with a cold (0°C) mixture of Methanol/Water (1:1 ratio).
 - Drying: Dry in a vacuum oven at 45°C for 6-12 hours.
 - Warning: Do not exceed 50°C initially, as wet crystals can melt/oil out if the solvent depresses the melting point.

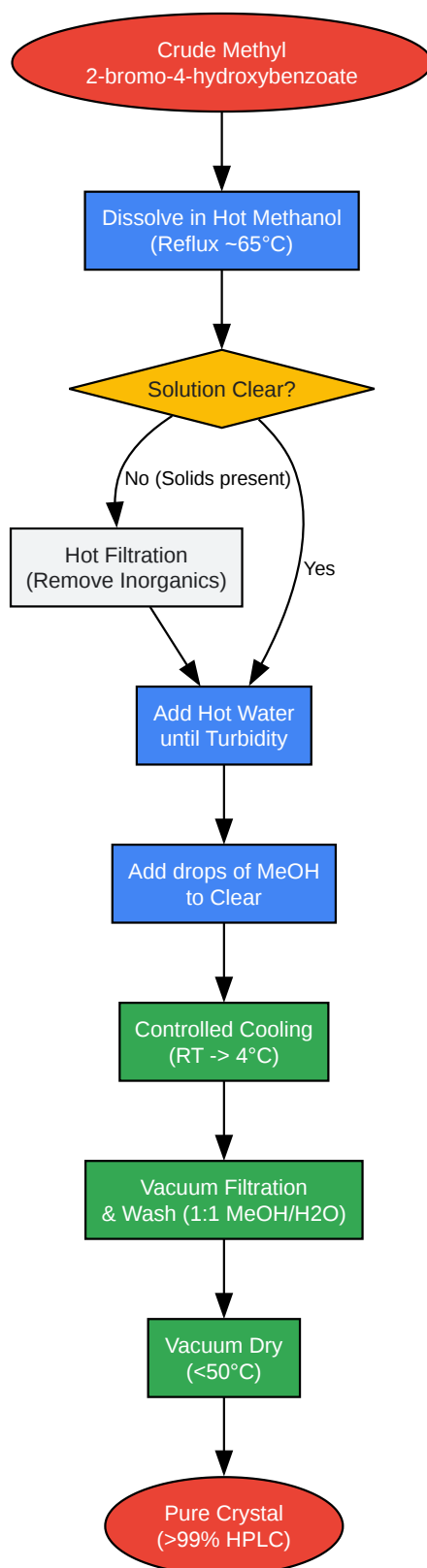
Protocol B: Lipophilic Polishing (Toluene)

Use this method if the crude material contains significant non-polar side products (e.g., tars from bromination) or if the crystals from Protocol A retain a yellow hue.

- Dissolution: Suspend crude solid in Toluene (4 mL/g).
- Heating: Heat to 85-90°C. The solid should dissolve completely.
- Cooling: Allow to cool slowly to room temperature. Toluene crystallization is often slower; seeding may be required.
- Harvest: Filter and wash with cold Hexane (Toluene is slow to dry; Hexane displaces it).

Process Visualization (Workflow)

The following diagram illustrates the decision logic and flow for the purification process.



[Click to download full resolution via product page](#)

Figure 1: Step-by-step workflow for the binary solvent recrystallization process.

Analytical Validation (QC)

To ensure the protocol was successful, the following parameters must be verified:

- Appearance: Product should be white to off-white needles. Any yellowing indicates oxidation or residual brominated impurities.
- Melting Point:
 - Acceptance Criteria: 106°C – 110°C (Sharp range < 2°C).
 - Note: A broad range indicates wet solvent or isomeric impurities.
- HPLC Analysis:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) gradient.
 - Detection: UV @ 254 nm.
 - Impurity Marker: 2-bromo-4-hydroxybenzoic acid (elutes earlier due to -COOH polarity).

Troubleshooting Guide

Issue	Root Cause	Corrective Action
Oiling Out	Solution cooled too fast or too much water added.	Re-heat to reflux, add small amount of MeOH, cool very slowly. Seed with a pure crystal at 50°C.
Low Yield	Too much solvent used during dissolution.	Concentrate the mother liquor (filtrate) by rotary evaporation and perform a second "crop" crystallization.
Colored Crystals	Phenolic oxidation products.	Repeat Protocol A but add 5% w/w Activated Carbon during the reflux step, then hot filter.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 69974803, **Methyl 2-bromo-4-hydroxybenzoate**. Retrieved from [[Link](#)]
- Google Patents. Method for preparing brominated hydroxybenzoate esters (CN103467296A). (Provides grounding for solvent selection in bromination workups).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Methyl 2-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 69974803 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. METHYL 4-BROMO-2-HYDROXYBENZOATE synthesis - chemicalbook \[chemicalbook.com\]](#)
- [3. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents \[patents.google.com\]](#)
- [4. METHYL 4-BROMO-2-HYDROXYBENZOATE | 22717-56-2 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Application Note: High-Purity Recrystallization of Methyl 2-bromo-4-hydroxybenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3030892/docs#application-note-high-purity-recrystallization-of-methyl-2-bromo-4-hydroxybenzoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)